molecular formula C14H20N2 B13879611 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

Cat. No.: B13879611
M. Wt: 216.32 g/mol
InChI Key: FLQKNSUTDXSRBK-UHFFFAOYSA-N
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Description

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with allyl bromide under basic conditions to introduce the prop-2-enyl group. The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could act as an agonist or antagonist at a receptor site, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of the prop-2-enyl group, which affects its chemical reactivity and biological activity.

    1-Benzyl-2-methylpyrrolidin-3-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-benzyl-3-prop-2-enylpyrrolidin-3-amine

InChI

InChI=1S/C14H20N2/c1-2-8-14(15)9-10-16(12-14)11-13-6-4-3-5-7-13/h2-7H,1,8-12,15H2

InChI Key

FLQKNSUTDXSRBK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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